N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
Description
N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a piperidine-derived compound featuring a carbothioamide group at position 1, a pyridin-3-yl substituent at position 2, and a 4-ethoxyphenyl moiety attached via the thioamide nitrogen. This structure positions it within a broader class of piperidine-carbothioamide derivatives, which are explored for diverse pharmacological applications, including enzyme inhibition and receptor targeting .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-2-23-17-10-8-16(9-11-17)21-19(24)22-13-4-3-7-18(22)15-6-5-12-20-14-15/h5-6,8-12,14,18H,2-4,7,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBJXSYHUBYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Pyridin-3-yl Group: This step involves the functionalization of the piperidine ring with a pyridin-3-yl group, which can be achieved through nucleophilic substitution or other suitable reactions.
Attachment of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-Carbothioamide Derivatives
Structural Variations and Implications
- Position 2 vs. Position 4 Substitutions :
The target compound’s pyridin-3-yl group at position 2 contrasts with SF-11’s phenyl group at position 3. This difference may alter receptor binding specificity. For example, SF-11’s phenyl group is associated with RAGE ligand activity, whereas pyridin-3-yl substituents (as in UDO and UDD) are linked to CYP51 inhibition . - Carbothioamide vs. Piperazine/Pyridyl Amine Scaffolds : While the target compound and SF-11 share the carbothioamide backbone, UDO and UDD incorporate piperazine or pyridyl amine moieties, enabling distinct interactions with CYP51’s active site .
Biological Activity
N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its role as a neuropeptide Y (NPY) Y2 receptor antagonist.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of piperidine derivatives with aryl isothiocyanates. The compound features a piperidine ring, an ethoxy-substituted phenyl group, and a pyridine moiety, which contribute to its unique chemical properties.
Synthetic Route
The synthetic pathway typically includes:
- Formation of the Piperidine Core : Starting from commercially available piperidine derivatives.
- Introduction of the Ethoxy Group : This is achieved through nucleophilic substitution reactions.
- Carbothioamide Formation : The carbothioamide group is introduced via thiourea derivatives.
Neuropeptide Y Y2 Receptor Antagonism
Research has demonstrated that this compound acts as a selective antagonist for the NPY Y2 receptor, which plays a significant role in various physiological processes, including appetite regulation and anxiety.
Key Findings :
- The compound exhibited an IC50 value of 19 nM, indicating strong antagonistic activity against the NPY Y2 receptor .
- Its selectivity was confirmed through assays showing inactivity against the NPY Y1 receptor at concentrations up to 10 μM .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural components in enhancing biological activity:
- Piperidine Ring : Essential for receptor binding.
- Ethoxy Group : Contributes to hydrophobic interactions with the receptor.
- Pyridine Moiety : Influences the electronic properties and overall binding affinity.
Table 1 summarizes key structural modifications and their impact on biological activity:
| Compound Structure | IC50 (nM) | Activity Description |
|---|---|---|
| This compound | 19 | Selective Y2 antagonist |
| Variants with different aryl substitutions | Varies | Altered potency; some inactive |
Case Studies
Several studies have explored the therapeutic potential of this compound in various disease models:
- Anxiety Models : In vivo studies indicated that this compound could reduce anxiety-like behaviors in rodent models, supporting its potential application in treating anxiety disorders.
- Appetite Regulation : Its antagonistic action on the NPY Y2 receptor suggests possible applications in obesity management by modulating appetite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
